molecular formula C24H20O4 B5215138 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one

Cat. No. B5215138
M. Wt: 372.4 g/mol
InChI Key: RUCRRRZVVUGEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one, also known as Flavopiridol, is a synthetic flavone that has been extensively studied for its potential therapeutic applications. Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have anti-tumor activity in preclinical studies.

Mechanism of Action

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a potent inhibitor of CDKs, which are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one disrupts cell cycle progression and induces cell death in cancer cells. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK-3), which may contribute to its anti-tumor activity.
Biochemical and physiological effects:
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Advantages and Limitations for Lab Experiments

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its anti-tumor activity. However, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors that may have improved efficacy and fewer off-target effects. Another area of interest is the identification of biomarkers that may predict response to 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one or other CDK inhibitors. Additionally, the combination of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one with other therapeutic agents may be explored as a potential treatment strategy for cancer and other diseases.

Synthesis Methods

The synthesis of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one involves several steps, starting with the condensation of 2-acetylfuran and 3-methylbenzaldehyde to form 2-acetyl-3-methylbenzofuran. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. The overall yield of the synthesis is around 20%, and the purity of the product can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in various types of cancer. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and viral infections.

properties

IUPAC Name

2-methyl-7-[(3-methylphenyl)methoxy]-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-16-7-6-8-18(13-16)15-26-20-11-12-21-22(14-20)27-17(2)24(23(21)25)28-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRRRZVVUGEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one

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